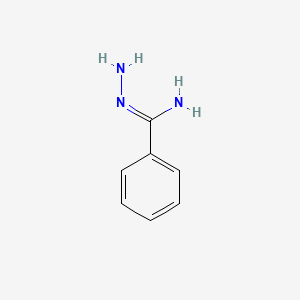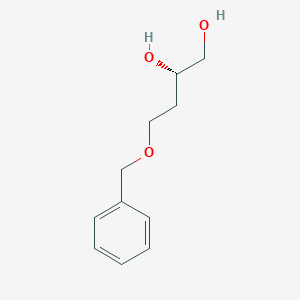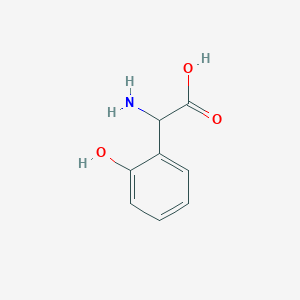![molecular formula C8H13NO B1279298 螺[1-氮杂双环[2.2.2]辛烷-3,2'-环氧乙烷] CAS No. 41353-91-7](/img/structure/B1279298.png)
螺[1-氮杂双环[2.2.2]辛烷-3,2'-环氧乙烷]
描述
Molecular Structure Analysis
The molecular formula of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] is C₈H₁₄ClNO . Its molecular weight is approximately 175.66 g/mol . The compound’s three-dimensional structure features a spiro center (the oxirane ring) and a bicyclic system (the azabicyclo[2.2.2]octane ring). Understanding its stereochemistry and conformational preferences is crucial for further investigations.
Physical And Chemical Properties Analysis
科学研究应用
Intermediate in Cevimeline Preparation
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride is used as an intermediate in the preparation of Cevimeline . Cevimeline is a medication that is used to treat dry mouth in people with Sjögren’s Syndrome.
Nitrogen-Containing Heterocycles in Drug Discovery
The 2-azabicyclo[3.2.1]octane system, which is similar to the structure of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Alpha 7 Nicotinic Acetylcholine Receptor Agonist
Spiro[1-azabicyclo[2.2.2]octane-3,5’-oxazolidin-2’-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor . This suggests that Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] could potentially be used in the development of drugs targeting this receptor.
Biomass Valorization
Research has been conducted on the valorization of biomass-derived compounds through photochemical transformations . While this research does not directly involve Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], it suggests potential applications in the field of green chemistry and sustainable development.
Palladium-Catalyzed Reactions of Aziridines
Research is also being conducted on palladium-catalyzed reactions of aziridines . Given the structural similarities between aziridines and Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], there may be potential applications in this area.
Synthetic Organic Chemistry
The unique structure of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] and its analogues make them interesting targets in synthetic organic chemistry . They can be used to explore new synthetic methodologies and contribute to the synthesis of bioactive molecules .
作用机制
Target of Action
A structurally similar compound, (-)-spiro[1-azabicyclo[222]octane-3,5’-oxazolidin-2’-one], is reported to be a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor .
Biochemical Pathways
Given its structural similarity to other compounds, it may influence pathways related to the alpha 7 nicotinic acetylcholine receptor .
属性
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCHQBRUARUTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437958 | |
| Record name | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
CAS RN |
41353-91-7 | |
| Record name | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














